![molecular formula C19H16N2OS B2423292 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 899755-07-8](/img/structure/B2423292.png)
2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
The compound “2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are well-known bioactive heterocycles due to their therapeutic diversity and extensive medicinal properties . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Scientific Research Applications
- CTPP exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth and metastasis by targeting specific signaling pathways . Further studies explore its mechanism of action and potential use in combination therapies.
- Inflammation plays a crucial role in various diseases. CTPP has demonstrated anti-inflammatory properties by modulating key inflammatory mediators . Its potential as a novel anti-inflammatory agent warrants further exploration.
- Oxidative stress contributes to aging and various pathologies. CTPP has shown antioxidant activity, scavenging free radicals and protecting cells from oxidative damage . Researchers investigate its role in preventing oxidative stress-related diseases.
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective treatments. CTPP has been studied for its neuroprotective properties, including reducing neuronal damage and enhancing cognitive function . These findings open avenues for drug development.
- CTPP exhibits antimicrobial activity against bacteria and fungi. Researchers explore its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance . Investigations focus on its efficacy and safety.
- Diabetes management remains a global health challenge. CTPP has been investigated for its hypoglycemic effects and insulin-sensitizing properties . Understanding its impact on glucose metabolism and related pathways is crucial for therapeutic development.
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Potential
Neuroprotective Effects
Antimicrobial Applications
Anti-diabetic Potential
These applications highlight the multifaceted nature of CTPP and its potential impact across diverse scientific disciplines. Researchers continue to unravel its mechanisms and explore novel applications, making it an exciting area of study . 🌟
Future Directions
The future directions for research on “2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one” could include exploring its potential therapeutic applications, given the wide range of biological activities exhibited by quinazolinone derivatives . Additionally, research could focus on elucidating its mechanism of action, synthesizing the compound in a more efficient or environmentally friendly manner, and investigating its physical and chemical properties in more detail.
properties
IUPAC Name |
4-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18-14-17(16-11-5-2-6-12-16)20-19(21-18)23-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2,(H,20,21,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFQXAGJWYTZAA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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